Product packaging for Furo[2,3-d]pyrimidin-4-amine(Cat. No.:CAS No. 186454-70-6)

Furo[2,3-d]pyrimidin-4-amine

Cat. No.: B060386
CAS No.: 186454-70-6
M. Wt: 135.12 g/mol
InChI Key: JPIPZNJBXFDXHH-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidin-4-amine is a versatile fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Its core structure, which combines furan and pyrimidine rings, serves as a privileged scaffold for designing potent and selective kinase inhibitors. The 4-amine substituent on the pyrimidine ring is a critical pharmacophore that often enables key hydrogen bonding interactions with the hinge region of ATP-binding sites in various protein kinases. This mechanism of action makes it a valuable tool compound for probing kinase signaling pathways involved in cell proliferation, survival, and apoptosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B060386 Furo[2,3-d]pyrimidin-4-amine CAS No. 186454-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPZNJBXFDXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432485
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186454-70-6
Record name Furo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186454-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 D Pyrimidin 4 Amine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the furo[2,3-d]pyrimidine (B11772683) core often rely on well-established chemical transformations such as cyclization, condensation, and multi-component reactions. These approaches are valued for their reliability and ability to construct the fused heterocyclic system from relatively simple precursors.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the furo[2,3-d]pyrimidine ring system. These methods typically involve the construction of the furan (B31954) ring onto a pre-existing pyrimidine (B1678525) or vice versa.

One common strategy involves the cyclization of a substituted pyrimidine with a suitable reagent to form the fused furan ring. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with an α-chloroketone, such as methyl 4-(4-chloro-3-oxobutyl)benzoate, in a solvent like dimethylformamide (DMF) leads to the formation of the furo[2,3-d]pyrimidine structure. nih.gov This process builds the furan ring onto the pyrimidine core. nih.gov

An alternative approach starts with a functionalized furan. The synthesis can begin with the formation of 1-amino-2-cyano-3,4-disubstituted furans from the reaction of a hydroxyketone and malononitrile. psu.edu The subsequent ring closure of this furan derivative using reagents like formamide (B127407) and acetic anhydride (B1165640) yields the 4-aminofuro[2,3-d]pyrimidine. psu.edu Aza-Wittig reactions have also been employed as a sophisticated cyclization method to produce polysubstituted furo[2,3-d]pyrimidinone derivatives. semanticscholar.org

Starting Material(s)Key Reagents/ConditionsProduct Type
2,4-Diamino-6-hydroxypyrimidine, α-chloroketoneDimethylformamide (DMF), 40-45°C5-substituted furo[2,3-d]pyrimidine
1-Amino-2-cyano-3,4-disubstituted furanFormamide, Acetic Anhydride, 210°C4-Aminofuro[2,3-d]pyrimidine
Iminophosphorane (from furan precursor)Aromatic isocyanates, Hydrazine hydrate3-Amino-furo[2,3-d]pyrimidin-4(3H)-ones

Condensation Reactions

Condensation reactions provide a direct route to the furo[2,3-d]pyrimidine skeleton by joining two or more molecules with the elimination of a small molecule, such as water. The typical synthesis of furo[2,3-d]pyrimidin-4-amine often involves the condensation of a furan-2,3-diamine (B3187029) with a suitable pyrimidine precursor. ontosight.ai

More elaborate condensation strategies have been developed to create complex derivatives. For example, the condensation of 2,4-diamino-6-hydroxypyrimidine with an α-chloroketone results in the formation of both furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine isomers through a condensation-cyclization sequence. nih.gov Another example involves the reaction of ethyl 2-amino-5-methyl-furan-3-carboxylate with phenyl isothiocyanate, which proceeds through condensation to yield a thiourea (B124793) derivative that can be further cyclized.

A notable application is the three-component condensation of 1,3-dimethylbarbituric acid and benzaldehydes with isocyanides, which proceeds smoothly under neutral conditions in water to generate furo[2,3-d]pyrimidine derivatives in high yields. jmaterenvironsci.com This particular reaction showcases the efficiency of condensation pathways in building the heterocyclic core. jmaterenvironsci.com

Reactant 1Reactant 2Reactant 3 (if applicable)Key ConditionsProduct
2,4-Diamino-6-hydroxypyrimidineα-chloroketone-DMF, 40-50°CFuro[2,3-d]pyrimidine
1,3-Dimethylbarbituric acidAromatic AldehydeIsocyanideWater, Neutral pH5-Aryl-6-alkylamino-furo[2,3-d]pyrimidine
Imidate derivative of furo[2,3-d]pyrimidineSemicarbazide hydrochloride-Ethanol, Triethylamine(4-imino-furo[2,3-d]pyrimidine-3-yl)urea

Multi-component Reactions (MCRs) in Furo[2,3-d]pyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains significant portions of all the starting materials. Several MCRs have been developed for the synthesis of the furo[2,3-d]pyrimidine core, often lauded for their atom economy and operational simplicity. jmaterenvironsci.comnih.gov

A prevalent three-component reaction involves the condensation of a barbituric acid derivative (like 1,3-dimethylbarbituric acid), an aromatic aldehyde, and an isocyanide. jmaterenvironsci.comresearchgate.net This reaction can be performed under neutral conditions, and notably, using water as a green solvent, which simplifies workup and enhances the environmental friendliness of the procedure. jmaterenvironsci.com Variations of this MCR have been optimized using different catalysts or conditions. For instance, using an ultra-low loading of ZrOCl₂·8H₂O (2 mol%) in water at 50°C provides an efficient and regioselective synthesis of novel 5-aroyl-6-(alkylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov Another approach utilizes microwave irradiation in water to accelerate the reaction, affording good yields in just 10-12 minutes. jocpr.com

A mechanistically distinct MCR is the indium(III) chloride-catalyzed domino Knoevenagel/hetero-Diels-Alder reaction. beilstein-journals.orgbeilstein-journals.org In this process, an aromatic aldehyde and 1,3-dimethylbarbituric acid first undergo a Knoevenagel condensation to form an electron-deficient diene. This intermediate then reacts with 2,3-dihydrofuran (B140613) in an inverse-electron-demand hetero-Diels-Alder cycloaddition to furnish the furopyrano[2,3-d]pyrimidine skeleton in excellent yields (80-90%). beilstein-journals.org

ComponentsCatalyst/ConditionsProduct TypeYield
Arylglyoxal monohydrates, 1,3-Dimethylbarbituric acid, Alkylisocyanides2 mol% ZrOCl₂·8H₂O, Water, 50°C5-Aroyl-6-(alkylamino)-furo[2,3-d]pyrimidinedionesHigh
N,N-Dimethylbarbituric acid, Aldehyde, Cyclohexyl isocyanideWater, Microwave irradiationFuro[2,3-d]pyrimidine derivativesGood
Aromatic aldehydes, 1,3-Dimethylbarbituric acid, 2,3-Dihydrofuran1 mol% InCl₃, Acetonitrile:WaterFuropyrano[2,3-d]pyrimidines80-90%
Aryl carboxaldehydes, 1,3-Dimethylbarbituric acid, Alkyl isocyanidesNeutral conditions6-(Alkylamino)-5-aryl-furo[2,3-d]pyrimidinedionesExcellent

Advanced Synthetic Strategies and Innovations

To overcome the limitations of classical methods and to access more complex or specifically functionalized derivatives, advanced synthetic strategies have been employed. These include the use of powerful name reactions and modern coupling techniques to achieve specific chemical transformations with high precision.

Mitsunobu Reaction Applications in Furo[2,3-d]pyrimidine Derivative Synthesis

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically uses a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic substitution. wikipedia.orgorgsyn.org The phosphine and DEAD combine to form a phosphonium (B103445) salt that activates the alcohol, allowing it to be displaced by a suitable nucleophile in an Sₙ2-type process. youtube.com

This reaction has been successfully applied to the functionalization of the furo[2,3-d]pyrimidine scaffold. A key application is in the synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidines. vu.lt This method expands the utility of the Mitsunobu reaction for creating secondary amines by using an N-substituted sulfonamide as the nitrogen nucleophile. The reaction of a 5-(hydroxymethyl)furo[2,3-d]pyrimidine derivative with an arylsulfonamide under Mitsunobu conditions (PPh₃, DIAD) followed by deprotection of the sulfonamide group provides a reliable route to these important derivatives. vu.lt

Ullmann Coupling for this compound Precursors

The Ullmann coupling is a classic transition-metal-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds. In the context of furo[2,3-d]pyrimidine synthesis, it is particularly valuable for creating N-aryl derivatives, which serve as crucial precursors for more complex target molecules. nih.govresearchgate.net

The synthesis of 4-substituted-5-methyl-furo[2,3-d]pyrimidines utilizes an Ullmann C-N coupling as a key step. nih.gov The reaction involves coupling 4-amino-5-methylfuro[2,3-d]pyrimidine with various aryl iodides. nih.govresearchgate.net The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand, with L-proline being an effective choice. nih.gov This coupling furnishes N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, which can then be further functionalized, for example, through N-alkylation, to produce the final target compounds. nih.govresearchgate.net This strategy demonstrates the power of Ullmann coupling to forge key bonds that are otherwise difficult to form, providing access to a diverse range of substituted furo[2,3-d]pyrimidine analogues. researchgate.net

Furo[2,3-d]pyrimidine SubstrateCoupling PartnerCatalyst SystemProduct
4-Amino-5-methylfuro[2,3-d]pyrimidine4-IodoanisoleCuI, L-prolineN-(4-methoxyphenyl)-5-methylthis compound
4-Amino-5-methylfuro[2,3-d]pyrimidineAryl Iodides (general)CuI, L-prolineN-Aryl-5-methylfuro[2,3-d]pyrimidin-4-amines

Bioisosteric Modifications and Scaffold Hopping Strategies

Bioisosteric modification and scaffold hopping are crucial strategies in medicinal chemistry to modulate the properties of lead compounds. In the context of the furo[2,3-d]pyrimidine core, these techniques have been employed to discover novel derivatives with enhanced activities and improved physicochemical profiles.

A notable example of scaffold hopping involves the transition from thienopyrimidine acids to furanopyrimidine amides. nih.govresearchgate.net This strategy, supported by X-ray structure determination, led to the identification of 3-methylimidazolin-4-one amides as potent inhibitors of the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway. nih.govresearchgate.net The rationale was to explore alternative heterocyclic groups that could bind effectively in the target's palmitoleate (B1233929) pocket. nih.govresearchgate.net This approach successfully yielded compounds with significant inhibitory potential, demonstrating the utility of replacing the thieno[2,3-d]pyrimidine (B153573) core with the furo[2,3-d]pyrimidine scaffold. nih.govresearchgate.net

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, has also been a key tactic. For instance, the bioisosteric replacement of the electronegative oxygen of a 4'-methoxy group with sulfur in a 2-H,5-methylfuro[2,3-d]pyrimidine scaffold was investigated. nih.gov However, this particular modification was found to be detrimental to both cellular microtubule depolymerizing effects and antiproliferative activity, highlighting that not all bioisosteric changes are favorable. nih.gov In other studies, the pyrazole (B372694) ring has been used as a bioisosteric replacement in related fused pyrimidine systems. researchgate.net The concept has also been applied to develop benzofuro[3,2-d]pyrimidin-4(3H)-ones with dual analgesic and antitumor properties. researchgate.net

Furthermore, naturally occurring alkaloids such as mackinazolinone and isaindigotone (B10849447) have served as templates for scaffold-hopping strategies, leading to the synthesis of tricyclic furo[2,3-d]pyrimidine derivatives with potential antitumor activities. researchgate.net These examples underscore the power of using established molecular frameworks to inspire the design of new furo[2,3-d]pyrimidine-based compounds.

Green Chemistry Approaches in Furo[2,3-d]pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For furo[2,3-d]pyrimidines, several eco-friendly methods have been developed.

A significant advancement is the development of an environmentally benign, one-pot, three-component reaction for the regioselective synthesis of novel 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This method utilizes water as the solvent at a mild temperature of 50°C and employs an ultra-low loading (2 mol%) of Zirconyl(IV) chloride octahydrate (ZrOCl₂·8H₂O) as a catalyst. nih.gov The procedure involves the sequential condensation of arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.gov This approach is not only efficient but also adheres to green chemistry principles by using a non-toxic solvent and a low concentration of a catalyst.

While not exclusively for furo[2,3-d]pyrimidines, related fused pyrimidine systems have also been synthesized using green methodologies that could be adapted. For example, the synthesis of pyrido[2,3-d]pyrimidines has been achieved using glycerol (B35011) as a green, biodegradable solvent, often in conjunction with microwave heating to accelerate the reaction and improve yields. researchgate.net Other approaches for related heterocycles have utilized water as a solvent and have been performed without a catalyst or with non-toxic catalysts like diammonium hydrogen phosphate. researchgate.netresearchgate.net These methods, characterized by operational simplicity, easy work-up procedures, and the avoidance of hazardous solvents and catalysts, represent the progressive shift towards sustainable chemical synthesis in this field. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like substituted furo[2,3-d]pyrimidin-4-amines, as the specific arrangement of atoms can dramatically influence biological activity.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a critical challenge. In the synthesis of furo[2,3-d]pyrimidines, this is often demonstrated in the initial cyclization step. For example, a method described by Klepper and coworkers for the synthesis of the pyrrolo[2,3-d]pyrimidine core, a close analogue, involves a cyclocondensation that proceeds regiospecifically, yielding the desired isomer without detectable formation of the undesired 6-substituted product. beilstein-journals.org Similarly, a one-pot, three-component reaction for novel furo[2,3-d]pyrimidines has been reported as regioselective. nih.gov A crucial reaction for accessing many 4-amino derivatives is the nucleophilic substitution on a 2,4-dichloropyrimidine (B19661) intermediate. The amination of 6-aryl-2,4-dichloropyrimidine has been shown to be highly regioselective, strongly favoring substitution at the C4 position over the C2 position, which is essential for the synthesis of the target 4-amine compounds. acs.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also vital, particularly when chiral centers are present. Research has shown that the biological activity of 6-aryl-furo[2,3-d]pyrimidin-4-amines as Epidermal Growth Factor Receptor (EGFR) inhibitors is highly dependent on the stereochemistry of the 4-amino group. nih.gov Specifically, having a chiral (R)-1-phenylethylamine substituent at the C4 position was found to be critical for potent inhibition, a finding supported by molecular dynamics simulations which indicated favorable cation-π interactions. nih.gov A convergent and stereoselective synthesis has also been developed for chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the related nucleoside Q precursor (PreQ₀), demonstrating that complex chiral substitutions can be achieved. beilstein-journals.org

Synthesis of Substituted this compound Libraries

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). Numerous strategies have been developed to synthesize diverse libraries of substituted furo[2,3-d]pyrimidin-4-amines.

These library syntheses often begin with a common core intermediate which is then elaborated with various substituents. A common precursor is a 4-chloro- or 4-bromo-furo[2,3-d]pyrimidine, which can be readily synthesized. psu.edu This halogenated intermediate can then undergo nucleophilic aromatic substitution with a wide range of amines to introduce diversity at the C4 position. psu.edu Further diversity can be incorporated by varying the substituents at the C5 and C6 positions of the furan ring prior to the pyrimidine ring formation. psu.edu

Several research programs have utilized these approaches to build extensive libraries for biological screening. For example, a series of 4,5,6-trisubstituted furo[2,3-d]pyrimidin-4-amines were synthesized and evaluated as ACK1 inhibitors. nih.gov Another study reported the synthesis of eight 4-substituted 5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents. nih.gov The synthesis involved the Ullmann coupling of 4-chloro-5-methylfuro[2,3-d]pyrimidine (B1512126) with appropriate aryl amines, followed by N-alkylation to generate the final compounds. nih.gov

Combinatorial and microwave-assisted synthesis have also been employed to accelerate the creation of these libraries. A facile protocol for the combinatorial synthesis of a furo[2,3-d]pyrimidinone library via a one-pot condensation from 2-amino furans has been reported. nih.gov Microwave irradiation has been used to create a library of this compound derivatives in a divergent and library-friendly manner. researchgate.netcore.ac.uk These high-throughput methods enable the rapid generation of structurally diverse compounds, which is essential for identifying novel and potent biologically active agents. nih.govresearchgate.net

The table below summarizes examples of substituted furo[2,3-d]pyrimidine libraries and their synthetic starting points.

Library TypeKey Intermediate(s)Synthetic StrategyReference
4,5,6-Trisubstituted furo[2,3-d]pyrimidin-4-amines4-Halo-5,6-disubstituted furo[2,3-d]pyrimidineNucleophilic substitution with various amines psu.edunih.gov
4-Substituted 5-methyl-furo[2,3-d]pyrimidines4-Chloro-5-methylfuro[2,3-d]pyrimidine, Aryl aminesUllmann coupling followed by N-alkylation nih.gov
Furo[2,3-d]pyrimidinone library2-Amino furansOne-pot condensation nih.gov
Furo[2,3-d]pyrimidine-based chalconesFuro[2,3-d]pyrimidinone derivative, Aromatic aldehydesClaisen-Schmidt condensation rsc.org
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole derivatives4-Chloro-furo[2,3-d]pyrimidine, Substituted 1,3,4-thiadiazolesNucleophilic aromatic substitution imtm.cz

Biological and Pharmacological Research of Furo 2,3 D Pyrimidin 4 Amine Derivatives

Anticancer Research

Derivatives of furo[2,3-d]pyrimidin-4-amine have demonstrated promising anticancer properties through various mechanisms of action. These compounds have been the subject of extensive research, leading to the discovery of potent inhibitors of key signaling pathways involved in tumor growth and proliferation. vu.ltontosight.ai

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy as its dysregulation can lead to uncontrolled cell proliferation. researchgate.netnih.gov Several studies have highlighted the potential of furo[2,3-d]pyrimidine (B11772683) derivatives as EGFR inhibitors. researchgate.netnih.gov

A series of novel 4-anilino-furo[2,3-d]pyrimidine derivatives were designed and synthesized as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring were found to significantly impact the in-vitro inhibitory activity against both EGFR and HER2. nih.gov Notably, derivatives with a 5-carboxylic acid side chain, such as the 3-chloroanilino derivative (8c) and the 3-bromoaniline (B18343) derivative (8d), exhibited submicromolar inhibition of EGFR. nih.gov Another compound, an ester (7h), showed significant antiproliferative activity against the A549 cell line with an IC50 of 0.5 μM, while its acid analogue (10) demonstrated 100% EGFR inhibitory activity. nih.gov This suggests that the ester may act as a prodrug for the more active acid form. nih.gov

Furthermore, research on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines has identified them as EGFR inhibitors. researchgate.net Some of these compounds were found to be equipotent to the established EGFR inhibitor, erlotinib. researchgate.net Additionally, 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have displayed single-digit nanomolar inhibition of EGFR kinase. researchgate.net

The following table summarizes the EGFR inhibitory activity of selected furo[2,3-d]pyrimidine derivatives.

Table 1: EGFR Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound Description EGFR Inhibition Cell Line (Antiproliferative IC50) Reference
7h Ester derivative 18% A549 (0.5 μM) nih.gov
10 Acid analogue of 7h 100% A549 (21.4 μM) nih.gov
8c 3-chloroanilino derivative Submicromolar Not specified nih.gov

| 8d | 3-bromoaniline derivative | Submicromolar | Not specified | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition Studies

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Furo[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of this receptor. researchgate.netnih.gov

A novel class of furo[2,3-d]pyrimidines has been identified as dual inhibitors of Tie-2 and VEGFR-2 receptor tyrosine kinases. nih.gov The introduction of a diarylurea moiety at the 5-position of the furo[2,3-d]pyrimidine scaffold significantly enhanced the activity against both enzymes. nih.gov One of the most potent compounds, 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine (7k), exhibited inhibitory concentrations of less than 3 nM for both Tie-2 and VEGFR-2. nih.gov

In another study, a series of pyrimidine-5-carbonitrile derivatives were investigated for their inhibitory activity against VEGFR-2. researchgate.net Compound 4 from this series demonstrated significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 5.73 and 12.15 µM, respectively. researchgate.net This compound also showed potent VEGFR-2 inhibition with an IC50 of 0.093 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM). researchgate.net Molecular docking studies have further supported the binding affinity of these compounds towards the VEGFR-2 protein. researchgate.net

The table below presents the VEGFR-2 inhibitory activity of specific furo[2,3-d]pyrimidine derivatives.

Table 2: VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound Description VEGFR-2 IC50 Reference
7k 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine < 3 nM nih.gov
4 Pyrimidine-5-carbonitrile derivative 0.093 µM researchgate.net

| Sorafenib (Reference) | Standard VEGFR-2 inhibitor | 0.059 µM | researchgate.net |

Microtubule Targeting Agents (MTAs) and Depolymerizing Activities

Microtubules are dynamic protein polymers that are critical for cell division, making them an attractive target for anticancer drugs. nih.gov A series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been designed and evaluated as microtubule targeting agents (MTAs). nih.govacs.orgresearchgate.net

Several of these compounds demonstrated potent microtubule depolymerizing activities. nih.govresearchgate.net Specifically, compounds 3 , 4 , and 9 were identified as potent microtubule depolymerizers. nih.govresearchgate.net Furthermore, compounds 4 , 6 , 7 , and 9 inhibited tubulin assembly with IC50 values comparable to that of combretastatin (B1194345) A-4 (CA-4), a well-known microtubule destabilizer. nih.govacs.orgresearchgate.net The N-methyl analogue, compound 3 , showed particularly potent microtubule depolymerization effects and was found to be 2.3-fold more potent in this regard than a lead compound from a previous study. nih.gov Docking studies have suggested that these furo[2,3-d]pyrimidine derivatives bind to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics. nih.gov

Table 3: Microtubule Depolymerizing and Tubulin Assembly Inhibition by Furo[2,3-d]pyrimidine Derivatives

Compound Activity Comparison Reference
3, 4, 9 Potent microtubule depolymerizing activity - nih.govresearchgate.net

| 4, 6, 7, 9 | Inhibited tubulin assembly | IC50 values comparable to combretastatin A-4 (CA-4) | nih.govacs.orgresearchgate.net |

Inhibition of Other Kinases (e.g., ACK1, PDGFR-β)

In addition to EGFR and VEGFR-2, furo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of other protein kinases involved in cancer progression. vu.ltucla.edu

Research has led to the discovery of 4,5,6-trisubstituted furo[2,3-d]pyrimidin-4-amines as inhibitors of Activated CDC42 Kinase 1 (ACK1). ucla.edugoogle.com Further structural refinement of this class of compounds resulted in the identification of a potent and selective dithiolane inhibitor, compound 37 . ucla.edu

Moreover, studies on 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have shown that these compounds can inhibit Platelet-Derived Growth Factor Receptor-β (PDGFR-β) kinase at levels better than or equal to the multi-kinase inhibitor sunitinib. researchgate.net This broad kinase inhibitory profile highlights the potential of the furo[2,3-d]pyrimidine scaffold for developing multi-targeted anticancer agents. vu.lt

Activity Against Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Furo[2,3-d]pyrimidine derivatives have shown promise in overcoming common mechanisms of drug resistance. nih.govacs.orgresearchgate.net

A study on 4-substituted 5-methyl-furo[2,3-d]pyrimidines revealed that compounds 3 , 4 , and 6-9 were able to circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance. nih.govacs.orgresearchgate.net These are two major mechanisms that can limit the effectiveness of widely used chemotherapeutic agents like paclitaxel (B517696), docetaxel, and the vinca (B1221190) alkaloids. nih.govacs.orgresearchgate.net For instance, in an isogenic HeLa cell line pair designed to study βIII-tubulin mediated resistance, several of the furo[2,3-d]pyrimidine compounds had resistance ratio (Rr) values between 0.6 and 1.5, similar to that of CA-4 (Rr = 1.2) and significantly better than paclitaxel (Rr = 4.7). umich.edu This indicates that these compounds are not significantly affected by this resistance mechanism.

In Vitro Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines (e.g., HeLa, MCF-7, HT-29, A549, HepG2)

The anticancer potential of furo[2,3-d]pyrimidine derivatives has been further demonstrated through their cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.

One study reported the synthesis of a series of diverse furo[2,3-d]pyrimidines and their screening against HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cell lines. researchgate.net Compound 4a from this series exhibited the best antitumor activity against the HepG2 cell line with an IC50 of 0.70 μM. researchgate.net

Another investigation into furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives showed moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 13.89 to 19.43 μM. ijrpr.com

Furthermore, a study on 4-substituted 5-methyl-furo[2,3-d]pyrimidines found that compound 3 exhibited potent antiproliferative activity, with GI50 values less than 10 nM in 47 of the 60 cell lines in the National Cancer Institute (NCI) panel. nih.govresearchgate.netnih.gov

The following table provides a summary of the in vitro cytotoxic and antiproliferative activities of selected furo[2,3-d]pyrimidine derivatives against various cancer cell lines.

Table 4: In Vitro Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Compound Cell Line Activity (IC50/GI50) Reference
4a HepG2 0.70 μM researchgate.net
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid MCF-7 13.89 - 19.43 μM ijrpr.com
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid A549 13.89 - 19.43 μM ijrpr.com
3 NCI 60-cell line panel < 10 nM in 47 cell lines nih.govresearchgate.netnih.gov
4 MCF-7 5.73 µM researchgate.net
4 MDA-MB-231 12.15 µM researchgate.net
7h A549 0.5 µM nih.gov

| 10 | A549 | 21.4 µM | nih.gov |

Cell Cycle Analysis and Apoptosis Induction Studies

Certain Furo[2,3-d]pyrimidine derivatives have demonstrated the ability to influence the cell cycle and induce apoptosis, or programmed cell death, in cancer cells.

A novel series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov One particular compound, 8f , exhibited moderate cytotoxicity against fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A549) cell lines, with IC50 values ranging from 13.89 to 19.43 µM. nih.govijrpr.com Further investigation revealed that compound 8f induced apoptosis by activating caspases 3 and 7. nih.govresearchgate.net It also caused cell cycle arrest at the S phase in HT1080 cells and at the G1/M phase in A549 cells. nih.govijrpr.com

Another study focused on a series of furo[2,3-d]pyrimidine derivatives as potential PI3K/AKT dual inhibitors. nih.gov Compound 10b from this series not only showed potent anticancer activity but also induced cell cycle arrest in breast cancer HS 578T cells at the G0–G1 phase, leading to apoptosis. nih.gov Similarly, compound 7b , a furan- and furopyrimidine-based derivative, was found to cause cellular growth arrest at the G2/M phase and induce apoptosis in the HT-29 human colon cancer cell line. acs.org

Mechanism of Action Elucidation in Cancer Biology

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key proteins involved in cancer cell proliferation and survival.

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer development. researchgate.netresearchgate.net For instance, certain 6-aryl-furo[2,3-d]pyrimidin-4-amines have been shown to be effective epidermal growth factor receptor (EGFR) inhibitors. researchgate.netnih.gov One of the most active compounds identified was equipotent to the well-known EGFR inhibitor, Erlotinib. nih.gov The activity of these compounds was found to be dependent on the stereochemistry of the 4-benzylamino group. nih.gov

Furthermore, 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines have been developed as multitargeted inhibitors, targeting both RTKs like VEGFR-2 and PDGFR-β, and tubulin. nih.gov Compound 11 from this series demonstrated nanomolar potency against tumor cell lines overexpressing these RTKs. nih.gov The primary mechanism of its antitubulin activity was determined to be microtubule depolymerization through binding at the colchicine site. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors. For example, the binding of 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines to VEGFR-2 and PDGFR-β was dependent on the substitution at the aniline (B41778) nitrogen, with different compounds favoring either a horizontal or vertical binding mode. nih.gov In the case of the furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid 8f , molecular docking confirmed that its anticancer activity is mediated by the activation of caspase 3. nih.gov

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, this compound derivatives have also shown promise as antimicrobial and antiviral agents. ontosight.aiontosight.ai

Spectrum of Antimicrobial Action

Studies have demonstrated that certain furo[2,3-d]pyrimidine derivatives possess a broad spectrum of antimicrobial activity against various bacteria and fungi. nih.govresearchgate.netsrce.hr

For example, a series of furo[3',2':6,7]chromeno[2,3-d] pyrimidin-4-amine derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Compounds such as furochromenotriazolopyrimidine (20a,b) , furochromenoquinolin-6-amine (21a,b) , furochromenotriazepin-amine (9a,b) , and furo- chromenopyrimidine-amine (19a,b) were identified as excellent antimicrobial agents. nih.gov

Another study on furo(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives revealed their potential against various fungal and bacterial strains. researchgate.net Notably, compound 5g showed an excellent zone of inhibition against Penicillium chrysogenum, while compound 5h was active against E. coli. researchgate.net Thieno[2,3-d]pyrimidinedione derivatives have also exhibited potent activity against multi-drug resistant Gram-positive organisms. nebraska.edu

Antiviral Efficacy and Mechanisms

The antiviral potential of this compound derivatives has been a significant area of research. ontosight.aiontosight.aiontosight.ai

A new series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives demonstrated dual antiviral and anticancer activities. nih.gov Compounds 9a-c from this series exhibited broad-spectrum activity against wild and mutant varicella-zoster virus (VZV) strains with low micromolar EC50 values. nih.govresearchgate.net Importantly, compound 9b was up to threefold more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains. nih.govresearchgate.net

Bicyclic furo[2,3-d]pyrimidine nucleosides were among the first to be developed as inhibitors of herpesviruses, with some being highly effective against VZV. researchgate.net Other furo[2,3-d]pyrimidin-2-one compounds have shown considerable activity against human cytomegalovirus (HCMV). nih.gov The mechanism of action for some of these antiviral compounds is believed to be non-nucleoside, as they lack the necessary hydroxyl groups for phosphorylation. nih.gov

Enzyme and Receptor Inhibition Studies

The pharmacological effects of this compound derivatives are largely due to their ability to inhibit specific enzymes and receptors. ontosight.aivu.lt

Folic Acid Cycle Enzyme Inhibition (DHFR, TS)

Furo[2,3-d]pyrimidines have been investigated as potential inhibitors of key enzymes in the folic acid cycle, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). vu.ltnih.govresearchgate.net These enzymes are crucial for the synthesis of nucleic acid precursors, making them attractive targets for cancer chemotherapy. nih.gov

A study on 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines explored their potential as dual inhibitors of RTKs and DHFR. researchgate.net While some compounds in this class showed significant inhibition of tyrosine kinases, their activity against human DHFR was initially not as pronounced. researchgate.net However, further modifications, such as replacing a 2-methoxyphenyl moiety with a 2-naphthyl group, resulted in micromolar inhibition of human DHFR. researchgate.net

Another study focused on four-carbon bridged classical antifolates, including a 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine (compound 5 ). nih.gov This compound was evaluated for its inhibitory activity against DHFR and TS, as well as its substrate activity for folylpolyglutamate synthetase (FPGS). nih.gov These findings support the hypothesis that the structure of the side chain is a critical determinant of biological activity for classical antifolates. nih.gov

Potassium Ion Channel Inhibition (e.g., Kv1.5, Kvur)

The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a key regulator of atrial action potential repolarization in humans. mdpi.comnih.gov Its limited expression in the ventricles makes it an attractive target for the development of anti-arrhythmic drugs with a reduced risk of pro-arrhythmic side effects. mdpi.com While direct studies on this compound derivatives as Kv1.5 inhibitors are not extensively detailed in the provided results, the broader class of potassium channel blockers is relevant. For instance, compounds like 4-aminopyridine (B3432731) (4-AP) are known general potassium channel blockers that inhibit both Kv1.3 and Kv1.5. nih.gov

Research into other complex heterocyclic systems has identified potent Kv1.5 inhibitors. For example, certain debromoaplysiatoxin (B1238331) analogues have demonstrated significant blocking activity against Kv1.5, with IC50 values in the low micromolar range. mdpi.com This highlights the potential for structurally complex molecules to interact with this ion channel. Given that hypoxia can inhibit several Kv channels, including Kv1.5, and that these channels are implicated in cancer cell proliferation, the modulation of Kv1.5 by small molecules remains an area of active investigation. nih.govmdpi.com

Adenosine (B11128) A2A Receptor (A2AR) Antagonism

The adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as in the field of immuno-oncology. bohrium.commdpi.com Antagonism of A2ARs can help alleviate motor deficits in Parkinson's disease and may reduce the risk of developing neurodegenerative conditions. bohrium.commdpi.com

While the core of the research often focuses on other heterocyclic systems, such as quinazolines and thieno[3,2-d]pyrimidines, as A2AR antagonists, the structural similarities to furo[2,3-d]pyrimidines are noteworthy. mdpi.comnih.gov For instance, novel furan (B31954) and furo[2,3-d]pyrimidine derivatives have been designed based on their structural resemblance to known receptor binding fragments. bohrium.com The development of potent and selective A2AR antagonists is a key objective, with some compounds demonstrating high binding affinity in the nanomolar range. bohrium.com The therapeutic potential of A2AR antagonists extends to combination therapies, where they may act synergistically with other agents. unife.it

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, SAR studies have provided valuable insights into how modifications of the core scaffold and its substituents influence biological activity. vulcanchem.comresearchgate.net

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly altered by modifying the substituents at various positions on the furo[2,3-d]pyrimidine core.

Position 4: The nature of the substituent at the 4-amino group is critical. For instance, in the context of EGFR inhibition, a chiral 4-benzylamino group with the correct stereochemistry has been shown to be crucial for activity. nih.gov N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines has also been a key synthetic step in developing microtubule targeting agents. nih.gov

Position 5: The introduction of a methyl group at the 5-position of the furo[2,3-d]pyrimidine scaffold has been shown to be important for microtubule depolymerizing activity. nih.gov

Position 6: The substitution pattern on the 6-aryl moiety has been extensively studied. Variations in this position can significantly impact the inhibitory potency against targets like EGFR. nih.govfrontiersin.org

The following table summarizes the impact of key substituent modifications on the biological activity of furo[2,3-d]pyrimidine derivatives:

PositionModificationImpact on Biological ActivityTarget
4 Chiral (R)-1-phenylethylamineCrucial for EGFR inhibitory activity nih.govEGFR
4 N-alkylationImportant for microtubule depolymerizing effects nih.govMicrotubules
5 Methyl groupImportant for microtubule depolymerizing activity nih.govMicrotubules
6 Aryl group with N,N-dimethyl-1,2-diamineResulted in a highly potent EGFR inhibitor nih.govEGFR

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This technique has been applied to the design of furo[2,3-d]pyrimidine derivatives targeting various enzymes, particularly protein kinases.

A general pharmacophore model for kinase inhibitors often includes a heterocyclic scaffold, like furo[2,3-d]pyrimidine, that occupies the adenine (B156593) binding pocket of ATP. nih.gov This scaffold typically forms hydrogen bonds with the hinge region of the kinase. nih.gov Docking studies of furo[2,3-d]pyrimidine derivatives into the ATP binding site of kinases like VEGFR-2 have shown that the furo[2,3-d]pyrimidine scaffold can adopt different binding modes, which can be influenced by substitutions on the core structure. nih.gov

For instance, molecular modeling of certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines in the colchicine binding site of tubulin revealed that the furo[2,3-d]pyrimidine scaffold can overlap with the C-ring of colchicine and form key hydrophobic interactions. nih.gov Similarly, pharmacophore-based 3D-QSAR modeling has been utilized for VEGFR-2 inhibitors, where the crystal structure of VEGFR-2 complexed with a 4-amino-furo[2,3-d]pyrimidine inhibitor served as a starting point for these studies. tandfonline.com These computational models are instrumental in the rational design and optimization of new and more potent this compound-based therapeutic agents. researchgate.nettandfonline.com

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in understanding the binding modes of furo[2,3-d]pyrimidin-4-amine derivatives and rationalizing their biological activity against various protein targets.

Research has extensively used molecular docking to explore the interactions of this scaffold with several key proteins implicated in cancer and other diseases. For instance, docking studies on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines identified their binding mode within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology. researchgate.net These simulations revealed that active compounds formed key hydrogen bonds and other interactions within the receptor's active site (PDB: 6JZ0), providing a structural basis for their observed inhibitory effects. researchgate.net

Similarly, novel furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives were designed as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). imtm.cz Molecular docking suggested these compounds bind to the active site of FLT3 in a type II manner, which helped in understanding their potent and selective cytotoxicity against FLT3-ITD expressing AML cell lines. imtm.cz

Further studies have demonstrated the versatility of the furo[2,3-d]pyrimidine (B11772683) core in targeting other protein kinases. Docking simulations of derivatives as dual PI3K/AKT inhibitors showed an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. rsc.org In the context of antimicrobial research, derivatives have been docked against DNA gyrase (PDB: 1HNJ) to investigate their binding patterns and rationalize their activity. mdpi.com

These docking analyses are crucial for structure-activity relationship (SAR) studies, helping to explain why certain substitutions on the furo[2,3-d]pyrimidine core lead to enhanced biological activity. researchgate.netmdpi.com

Table 1: Summary of Molecular Docking Studies on Furo[2,3-d]pyrimidine Derivatives

Derivative ClassTarget Protein(s)PDB IDKey Insights
Chiral 6-aryl-furo[2,3-d]pyrimidin-4-aminesEpidermal Growth Factor Receptor (EGFR)6JZ0Analysis of binding modes and interactions with the target protein. researchgate.net
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivativesFMS-like tyrosine kinase 3 (FLT3)N/ASuggested a type II binding manner to the FLT3 active site. imtm.cz
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole derivativesPI3Kα/β, AKTN/ARevealed improved binding patterns with key amino acids in the binding sites. rsc.org
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-aminesDNA MethyltransferasesN/APerformed for the most active compounds to understand structure-activity. mdpi.com
Furochromeno[2,3-d]pyrimidine derivativesDNA-gyrase1HNJInvestigation of binding patterns to explain antimicrobial activity. mdpi.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. scielo.org.mx These calculations provide valuable data on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's reactivity and stability.

For derivatives of the furopyrimidine scaffold, DFT has been used to determine optimized geometry, including bond lengths and angles. scielo.org.mx Such studies analyze the distribution of electronic charge across the molecule using methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA). scielo.org.mx This information is critical for identifying electron-rich and electron-deficient regions, which can influence non-covalent interactions with protein targets.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. These quantum parameters help in correlating the electronic structure of furo[2,3-d]pyrimidine derivatives with their biological activity.

Furthermore, theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts. Comparisons between theoretically calculated and experimentally determined chemical shifts can help to validate the computed molecular structure. scielo.org.mx

Table 2: Example of Theoretical vs. Experimental NMR Data for a Furopyrimidine Derivative

ProtonExperimental Chemical Shift (δ/ppm)Theoretical Chemical Shift (δ/ppm)
Amine (NH)9.966.42
Aromatic H7.27, 7.467.31, 7.37
Ester (CH₃)3.783.72, 3.87
Data adapted from a study on methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H) carboxylate. scielo.org.mx

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (In Silico)

In silico pharmacokinetic and pharmacodynamic (PK/PD) modeling involves the use of computational models to predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it affects the body over time. These predictive models are essential for weeding out compounds with poor drug-like properties early in the discovery pipeline.

For furo[2,3-d]pyrimidine analogs, in silico ADME predictions are a key part of the design process. frontiersin.org Studies on related dihydrofuro[3,4-d]pyrimidine (DHPY) analogs as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) have utilized these methods extensively. frontiersin.org

A powerful technique used in this context is the three-dimensional quantitative structure-activity relationship (3D-QSAR). frontiersin.org 3D-QSAR models correlate the biological activity of a set of compounds with their 3D physicochemical properties. For the DHPY series, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models demonstrated good internal validation and external predictive capacity, allowing researchers to forecast the inhibitory activity of new, unsynthesized compounds. frontiersin.org The generated contour maps from these analyses highlight regions where steric, electrostatic, or other fields positively or negatively influence biological activity, providing a roadmap for structural modification. frontiersin.orgnih.gov

Table 3: Statistical Results of 3D-QSAR Models for Dihydrofuro[3,4-d]pyrimidines

Model Typeq² (Internal Validation)R² (Correlation Coefficient)r²_pred (External Validation)
CoMFA0.6470.9700.751
CoMSIA0.7350.9820.672
Data from a study on DHPY analogs as HIV-1 NNRTIs. frontiersin.org

De Novo Drug Design Based on this compound Scaffold

The this compound scaffold serves as a valuable template for de novo drug design, a process that involves the construction of novel molecular structures with desired properties based on information from a biological target. The structural rigidity and synthetic tractability of the furo[2,3-d]pyrimidine core make it an excellent starting point for creating libraries of new compounds. rsc.orgnih.gov

The design process often begins with insights gained from the computational studies described above. For example, based on 3D-QSAR contour maps and molecular docking results, new derivatives can be designed with modifications predicted to enhance binding affinity and improve ADME properties. frontiersin.orgnih.gov One successful strategy involves combining the furo[2,3-d]pyrimidine scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. This approach was used to develop novel PI3K/AKT dual inhibitors by integrating a 1,3,4-thiadiazole (B1197879) moiety, a known anticancer pharmacophore, with the furopyrimidine core. rsc.org

Similarly, a systematic in silico study on dihydrofuro[3,4-d]pyrimidines as HIV-1 NNRTIs led to the design of three new compounds. frontiersin.org This was achieved through virtual screening based on docking and pharmacophore models, followed by structural optimization guided by 3D-QSAR results. The newly designed compounds showed higher predicted docking scores and better ADME properties than the parent compounds. frontiersin.org Further validation using molecular dynamics (MD) simulations demonstrated that the newly designed compounds could bind stably to the target protein, HIV-1 reverse transcriptase. frontiersin.org This iterative cycle of design, prediction, and validation is central to modern computational drug discovery.

Analytical and Characterization Techniques in Furo 2,3 D Pyrimidin 4 Amine Research

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are fundamental in the characterization of Furo[2,3-d]pyrimidin-4-amine derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structures of newly synthesized compounds. researchgate.netimtm.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR spectra reveal the chemical environment of protons, their multiplicity, and their proximity to each other. For instance, in a series of 5-methyl-furo[2,3-d]pyrimidine derivatives, the methyl group at the C-5 position typically appears as a doublet in the 1H NMR spectrum. nih.gov Similarly, the protons of the pyrimidine (B1678525) and furan (B31954) rings, as well as any substituents, exhibit characteristic chemical shifts and coupling patterns that aid in structural confirmation. nih.govarkat-usa.org 13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. nih.govrsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of this compound derivatives show characteristic absorption bands corresponding to various vibrations. For example, the N-H stretching vibrations of the amine group are typically observed in the range of 3100-3500 cm-1. arkat-usa.orgmdpi.com Carbonyl (C=O) stretching bands appear around 1660-1730 cm-1 in derivatives containing an oxo group, while C=N and C=C stretching vibrations of the fused ring system are also readily identifiable. nih.govarkat-usa.org

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compounds. The mass spectrum displays the molecular ion peak (M+), which corresponds to the mass of the intact molecule, confirming its molecular formula. nih.govarkat-usa.org Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Table 1: Spectroscopic Data for Selected this compound Derivatives

Compound1H NMR (DMSO-d6, δ ppm)IR (KBr, νmax/cm-1)MS (m/z)Reference
Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate12.66 (s, 1H, NH), 8.13 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 7.12 (d, J = 8.8 Hz, 2H, Ar–H), 4.38 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.83 (s, 3H, OCH3), 2.56 (s, 3H, CH3), 2.48 (s, 3H, CH3C=N), 1.33 (t, J = 7.2 Hz, 3H, OCH2CH3)3221 (NH), 3047 (aromatic-CH), 2951, 2839 (aliphatic-CH), 1730 (C=O (ester)), 1689 (C=O (amide)), 1604 (C=N)452 [M+] nih.gov
(5,6-Di-(4-methoxyphenyl)-4-imino-furo[2,3-d]pyrimidine-3-yl)urea8.50 (s, 1H, CH-pyrimidine), 7.87 (br s, 1H, NH), 7.00-7.35 (m, 8H, Ar-H), 6.90 (brs, 1H, NH), 6.35 (br s, 2H, NH2), 3.83 (s, 3H, OCH3), 3.73 (s, 3H, OCH3)3400-3170 (NH, NH2), 3050 (CH-aromatic), 1660 (CO), 1635 (C=N)405 [M+] arkat-usa.org
6-methoxy-5-methyl-4a,11a-dihydro-5H-furo[3′,2′:6,7]chromeno[2,3-d]pyrimidin-4-amine6.45 (s, 2H, NH2)3425–3422 (NH2)- mdpi.com

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides unambiguous structural proof and offers insights into bond lengths, bond angles, and intermolecular interactions in the solid state. For several this compound derivatives, single-crystal X-ray diffraction has been employed to confirm their molecular structures. researchgate.netnih.govresearchgate.net

The analysis of the crystal structure of various derivatives has revealed that the fused furo[2,3-d]pyrimidine (B11772683) ring system is nearly coplanar. researchgate.netresearchgate.net The stability of the crystal packing is often attributed to intermolecular forces such as hydrogen bonding and π-π stacking interactions. researchgate.netresearchgate.net For instance, in the crystal structure of one derivative, intermolecular N-H···O hydrogen bonds and π-π stacking were identified as significant contributors to the structural stability. researchgate.net This detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with specific biological targets. researchgate.net

Table 2: Crystallographic Data for a Furo[2,3-d]pyrimidine Derivative

ParameterValueReference
Compound2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one researchgate.net
Molecular FormulaC20H18FN3O2 researchgate.net
Molecular Weight351.37 researchgate.net
Crystal SystemTetragonal researchgate.net
Space GroupP-42(1)c researchgate.net
a (Å)11.0922(6) researchgate.net
b (Å)11.0922(6) researchgate.net
c (Å)28.6271(15) researchgate.net
V (Å3)3522.2(3) researchgate.net
Z8 researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound derivatives. Column chromatography is a standard method for purifying the synthesized compounds from reaction mixtures. nih.govnih.gov The choice of solvent system (eluent) is critical for achieving good separation of the desired product from byproducts and unreacted starting materials. nih.gov

Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. imtm.cznih.gov The retention factor (Rf) value on a TLC plate provides a preliminary indication of the purity of a compound.

High-performance liquid chromatography (HPLC) is employed for the final purity assessment of the synthesized compounds. nih.govgoogle.com By using a suitable column and mobile phase, HPLC can separate even closely related impurities, and the peak area of the major component can be used to determine the purity of the sample. nih.gov

Future Directions and Translational Research

Development of Novel Furo[2,3-d]pyrimidin-4-amine-Based Therapeutic Agents

The development of novel therapeutic agents based on the this compound core is an active and evolving area of research. Medicinal chemists are employing various strategies, including molecular hybridization and scaffold hopping, to synthesize new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov A significant focus has been on creating compounds that can overcome drug resistance observed with current therapies.

One successful approach involves the modification of the solvent-accessible 5-position side chain, which has been shown to greatly affect inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2). nih.gov For instance, the introduction of a chiral (R)-1-phenylethylamine at the C-4 position and a diamine group on the 6-aryl moiety resulted in an inhibitor equipotent to Erlotinib. Another strategy involves creating hybrid molecules by combining the furo[2,3-d]pyrimidine (B11772683) scaffold with other pharmacologically active motifs, such as coumarin (B35378) or 1,3,4-thiadiazole (B1197879), to generate agents with novel mechanisms or dual-targeting capabilities. nih.govnih.gov These synthetic endeavors continue to yield compounds with significant anticancer potential. researchgate.net

Table 1: Examples of Novel this compound Derivatives and Their Therapeutic Targets

Compound Target(s) Reported Activity
Compound 7k Tie-2, VEGFR2 Potent dual inhibitor with IC50 < 3 nM on both kinases. nih.gov
Compound 10b PI3Kα/β, AKT Dual inhibitor with IC50 values of 0.175, 0.071, and 0.411 μM against PI3Kα, PI3Kβ, and AKT, respectively. nih.govrsc.org
Anilino-furo[2,3-d]pyrimidine 7h & 8d EGFR, HER2 Exhibited in-vivo antitumor activity comparable to gefitinib. nih.gov
Furo[2,3-d]pyrimidine I EGFR Has completed phase I clinical trials as a potential 4th-generation EGFR inhibitor. nih.gov

Exploration of New Biological Targets and Pathways

While initial research heavily focused on well-established kinase targets in oncology, the therapeutic potential of this compound derivatives is being explored against a broader range of biological targets and pathways. The structural similarity of this scaffold to ATP allows it to be adapted to target the ATP-binding site of numerous enzymes. researchgate.net

Recent studies have successfully designed potent dual inhibitors for targets like Tie-2 and VEGFR2, which are crucial for angiogenesis. nih.gov The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is another key area of exploration, with novel derivatives showing potent dual inhibitory activity against PI3K and AKT. nih.govrsc.org Furthermore, researchers are investigating this scaffold for activity against other protein kinases such as Akt1 and antifolate targets like dihydrofolate reductase. researchgate.netacs.org A recent study presented a series of derivatives as novel inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a mutation prevalent in acute myeloid leukemia (AML).

Table 2: Investigated Biological Targets for this compound Derivatives

Target Class Specific Target(s) Therapeutic Area
Receptor Tyrosine Kinases EGFR, HER2, VEGFR2, Tie-2, FLT3-ITD Cancer, Angiogenesis
Serine/Threonine Kinases PI3K, AKT, mTOR Cancer
Antifolate Pathway Enzymes Dihydrofolate Reductase (DHFR) Cancer
Other Kinases Akt1 Cancer

Advanced Delivery Systems for this compound Derivatives

A significant challenge in the clinical translation of potent small-molecule inhibitors like this compound derivatives is their often-poor aqueous solubility and bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations, enhance therapeutic efficacy, and reduce potential toxicity. While specific research into advanced delivery systems for this particular class of compounds is still an emerging field, general principles from nanomedicine are highly applicable.

Potential delivery strategies could include the encapsulation of these derivatives into nanocarriers such as liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles. nih.govmdpi.com These systems can improve drug solubility, protect the compound from premature degradation, and prolong circulation time. mdpi.comnih.gov For example, halloysite (B83129) nanotubes have been explored as carriers for a similar class of compounds, pyrazolo[3,4-d]pyrimidines, to facilitate slow and sustained release. mdpi.com Furthermore, the development of polymer-drug conjugates, where the therapeutic agent is covalently linked to a polymer backbone, could enhance pharmacokinetics and enable targeted delivery to tumor tissues. nih.gov The application of these advanced delivery technologies represents a critical next step in optimizing the therapeutic potential of this compound derivatives.

Combination Therapies Involving this compound

To enhance therapeutic outcomes and combat the development of drug resistance, the future of cancer treatment increasingly lies in combination therapies. This compound derivatives, with their targeted mechanisms of action, are excellent candidates for use in combination with conventional chemotherapy, other targeted agents, or immunotherapy.

The rationale for combination therapy is to target multiple nodes within a cancer signaling network simultaneously or to attack the tumor through different, complementary mechanisms. For example, a this compound derivative that inhibits the EGFR signaling pathway could be combined with a cytotoxic agent that damages DNA, potentially leading to a synergistic antitumor effect. Preclinical studies on certain 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have already suggested their potential for use in combination chemotherapy. nih.gov As more is understood about the specific cellular effects of these compounds, such as their ability to induce cell cycle arrest and apoptosis, more rational and effective combination strategies can be designed and tested in preclinical models. nih.gov

Preclinical and Clinical Translation Potential

The ultimate goal of developing novel this compound derivatives is their successful translation into clinical use. Many compounds from this class have demonstrated significant promise in extensive preclinical evaluations. These studies typically involve in vitro screening against large panels of cancer cell lines, where derivatives have shown potent antiproliferative activity, often in the nanomolar to low micromolar range. nih.govnih.gov

Promising candidates are then advanced to in vivo animal models. For example, certain anilino-furo[2,3-d]pyrimidine derivatives targeting EGFR/HER2 were assessed in an Ehrlich Ascites Carcinoma (EAC) solid tumor model, where they exhibited antitumor activity comparable to the approved drug gefitinib. nih.gov Such positive in vivo results are crucial for justifying the progression of a compound toward clinical trials.

Significantly, at least one Furo[2,3-d]pyrimidine derivative, identified as a potential 4th-generation EGFR-targeted small molecule inhibitor, has successfully completed phase I clinical trials. nih.gov This milestone provides strong validation for the therapeutic potential of the entire scaffold and paves the way for further clinical investigation of other optimized derivatives from this promising chemical class.

Q & A

Basic: What are the standard synthetic routes for preparing substituted furo[2,3-d]pyrimidin-4-amine derivatives?

Methodological Answer:
The synthesis typically involves coupling a substituted aniline with a pre-functionalized furopyrimidine core. Key steps include:

  • Core Preparation : Start with 2,6-dimethylfuro[2,3-d]pyrimidine, synthesized via cyclization of appropriate precursors (e.g., 2-amino-3-furancarboxylic acid derivatives).
  • Amine Substitution : React the core with aryl/alkyl amines under nucleophilic aromatic substitution (SNAr) conditions. For example, using DMSO as a solvent at 100–120°C for 12–24 hours to achieve N-aryl or N-alkyl derivatives .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization yield pure compounds. Characterization via 1H NMR (δ 2.10–2.60 ppm for methyl groups; aromatic protons at δ 6.70–8.13 ppm) and melting point analysis are critical for validation .

Basic: How do substituents on the furopyrimidine core influence biological activity?

Methodological Answer:
Substituents modulate activity through steric, electronic, and solubility effects:

  • Methyl Groups at Positions 2 and 6 : Enhance metabolic stability by reducing oxidative degradation. For example, 2,6-dimethyl derivatives show improved pharmacokinetics compared to unsubstituted analogs .
  • Aryl Amines at Position 4 : Electron-donating groups (e.g., methoxy on phenyl rings) improve binding to hydrophobic pockets in kinase targets (e.g., EGFR), while electron-withdrawing groups (e.g., Cl) may reduce solubility but increase selectivity .
  • Alkyl Chains : Propyl or butyl substituents (e.g., compound 14 ) enhance water solubility via hydrophobic interactions, critical for in vivo applications .

Advanced: How to resolve contradictory NMR data for structurally similar derivatives?

Methodological Answer:
Contradictions often arise from overlapping signals or dynamic processes. Strategies include:

  • Variable Temperature (VT) NMR : Identify exchange broadening (e.g., amine proton signals at δ 9.56 ppm in DMSO-d6 for compound 5 ), which may indicate tautomerism or rotameric equilibria .
  • 2D NMR (COSY, NOESY) : Assign ambiguous peaks by correlating coupling patterns. For instance, in compound 7 , the singlet at δ 4.37 ppm (5-CH) confirms no coupling to adjacent protons .
  • X-ray Crystallography : Resolve ambiguities definitively, as seen for compound 4 (mp 253.6–254.7°C), where crystal structure validated the naphthyl substitution pattern .

Advanced: What strategies improve aqueous solubility of this compound derivatives?

Methodological Answer:

  • Polar Substituents : Introduce hydrophilic groups (e.g., hydroxyl, methoxy) on the aryl amine (e.g., compound 21 with a 4-methoxyphenyl group) .
  • Ionizable Groups : Form hydrochloride salts (e.g., compound 21·HCl ) to enhance solubility in physiological buffers .
  • PEGylation : Attach polyethylene glycol (PEG) chains to alkyl substituents, though this may require re-optimization of synthetic routes.

Advanced: How to evaluate in vivo efficacy of this compound analogs in cancer models?

Methodological Answer:

  • Orthotopic Xenografts : Implant human tumor cells (e.g., breast cancer MDA-MB-231) into immunocompromised mice. Administer compounds (e.g., AG488 at 10–50 mg/kg) intraperitoneally and monitor tumor volume via caliper measurements .
  • Toxicity Profiling : Assess weight loss, organ histopathology, and hematological parameters. AG488 showed lower systemic toxicity than docetaxel in murine models .
  • Biomarker Analysis : Quantify phosphorylation of EGFR or tubulin polymerization in tumor lysates via Western blot to confirm dual mechanisms of action .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Core Modifications : Compare inhibitory activity of 2,6-dimethyl vs. unsubstituted cores against purified kinases (e.g., IC50 values for EGFR). Methyl groups at positions 2 and 6 improve potency by 3–5-fold .
  • Substituent Scanning : Test derivatives with varied aryl groups (e.g., naphthyl vs. phenyl) in enzymatic assays. Compound 4 (naphthyl-substituted) showed 10 nM activity against Ack1 kinase .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes. For example, the methoxy group in compound 8 forms a hydrogen bond with EGFR’s hinge region .

Advanced: How to investigate oligomerization or endocytosis induced by this compound derivatives?

Methodological Answer:

  • Confocal Microscopy : Treat cells expressing GFP-tagged DAT (dopamine transporter) with AIM-100 (5,6-Diphenyl derivative) and track internalization via live-cell imaging. Compare to SERT (serotonin transporter) as a negative control .
  • Co-Immunoprecipitation : Detect oligomer formation by pulling down DAT complexes from lysates and probing for cross-linked species via SDS-PAGE .
  • Kinetic Analysis : Use flow cytometry to quantify time- and dose-dependent endocytosis (e.g., EC50 for AIM-100 is ~1 µM in HEK293 cells) .

Advanced: How to analyze compounds with dual mechanisms of action (e.g., anti-kinase and anti-microtubule)?

Methodological Answer:

  • Biochemical Assays :
    • Kinase Inhibition : Use HTRF-based kinase assays (e.g., EGFR, VEGFR2) to measure IC50.
    • Tubulin Polymerization : Monitor turbidity at 350 nm in vitro; AG488 inhibits polymerization at 2 µM, comparable to paclitaxel .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways affected (e.g., downregulation of angiogenesis genes and upregulation of apoptosis markers) .
  • In Silico Modeling : Combine molecular dynamics simulations for kinase binding and tubulin-docking studies to rationalize dual activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.